2,2,2-Trifluoro-1-(1-methyl-3-methylidenecyclobutyl)ethan-1-ol
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Overview
Description
2,2,2-Trifluoro-1-(1-methyl-3-methylidenecyclobutyl)ethan-1-ol is a fluorinated organic compound with a unique structure that includes a trifluoromethyl group and a cyclobutyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(1-methyl-3-methylidenecyclobutyl)ethan-1-ol typically involves the introduction of the trifluoromethyl group and the formation of the cyclobutyl ring. One common method involves the reaction of a suitable cyclobutyl precursor with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(1-methyl-3-methylidenecyclobutyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Scientific Research Applications
2,2,2-Trifluoro-1-(1-methyl-3-methylidenecyclobutyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(1-methyl-3-methylidenecyclobutyl)ethan-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. Additionally, the cyclobutyl ring can influence the compound’s overall conformation and stability, affecting its activity and interactions.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-ol: This compound has a similar trifluoromethyl group but includes an indole ring instead of a cyclobutyl ring.
2,2,2-Trifluoro-1-methoxyethanol: Another fluorinated compound with a trifluoromethyl group and a methoxy group.
Uniqueness
2,2,2-Trifluoro-1-(1-methyl-3-methylidenecyclobutyl)ethan-1-ol is unique due to its combination of a trifluoromethyl group and a cyclobutyl ring. This structure imparts distinct chemical and physical properties, such as increased lipophilicity and stability, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H11F3O |
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Molecular Weight |
180.17 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(1-methyl-3-methylidenecyclobutyl)ethanol |
InChI |
InChI=1S/C8H11F3O/c1-5-3-7(2,4-5)6(12)8(9,10)11/h6,12H,1,3-4H2,2H3 |
InChI Key |
GJIPAMOADDEHJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C)C1)C(C(F)(F)F)O |
Origin of Product |
United States |
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